molecular formula C19H23N5O4 B2475851 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 863447-88-5

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2475851
CAS No.: 863447-88-5
M. Wt: 385.424
InChI Key: NWMDDNJOBDBZGY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The molecule features:

  • A tert-butyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core, which enhances steric bulk and metabolic stability .
  • A 4-oxo group on the pyrimidine ring, a common pharmacophore in kinase inhibitors.

Synthetic routes for related pyrazolo[3,4-d]pyrimidines often involve cyclization of cyanoacetate intermediates with hydrazine hydrate under acidic conditions, as seen in , yielding moderate to high purity products (e.g., 62% yield for a tert-butyl-substituted analog) .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-14-7-6-12(27-4)8-15(14)28-5/h6-9,11H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDDNJOBDBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine precursor under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic route .

Chemical Reactions Analysis

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H18N6O3
  • Molecular Weight : 330.348 g/mol
  • Key Functional Groups : Pyrazolo[3,4-d]pyrimidine core, tert-butyl group, and dimethoxyphenyl acetamide moiety.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The mechanism primarily involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis. For instance, studies have reported IC50 values ranging from 1.74 µM to 22.54 µM against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Antiviral Activity

The antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. For example:

  • Activity Against Viruses : Compounds with similar structures have shown effectiveness against herpes simplex virus (HSV) and other viral pathogens. In vitro studies indicated that certain derivatives could prevent HSV replication with low cytotoxicity .

Antimicrobial Effects

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Research indicates that compounds in this class can effectively inhibit bacterial growth, making them candidates for further development in treating infections that complicate cancer therapies .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties:

  • COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, IC50 values for certain derivatives were reported at levels comparable to standard anti-inflammatory drugs like celecoxib .

Synthetic Pathways

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Tert-butyl Group : Alkylation reactions using tert-butyl halides are common.
  • Acetylation : The acetamidophenyl moiety is introduced via acylation reactions.

Optimizing these synthetic routes is crucial for enhancing yield and purity in laboratory and industrial settings.

Similar Compounds

Compound NameStructureKey Activities
Methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoateStructureAnticancer and antimicrobial
Other Pyrazolo DerivativesVariesDiverse biological activities

Uniqueness

The specific combination of functional groups in this compound distinguishes it from other pyrazolo derivatives by conferring unique pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Key Substituents Structural Features Potential Biological Implications
Target Compound 1-tert-butyl, 4-oxo, N-(2,4-dimethoxyphenyl)acetamide High steric bulk, lipophilic acetamide, dual methoxy groups Enhanced metabolic stability; potential kinase inhibition or DNA interaction
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 1-(4-fluorophenyl), 4-oxo, N-(2-methoxyphenyl)acetamide Fluorine substituent (electron-withdrawing), single methoxy group Improved target binding via fluorine interactions; reduced lipophilicity vs. dimethoxy analog
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 4-oxo, 4-fluoro-2-hydroxyphenyl Hydroxyl group for hydrogen bonding, tert-butyl at 6-position Altered regiochemistry may affect enzyme selectivity; hydroxyl enhances solubility
Example 83 () Chromen-4-one fused system, isopropoxy, dimethylamino Extended aromatic system, polar substituents Potential dual targeting (kinases and topoisomerases); increased molecular weight

Biological Activity

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide , with the CAS number 899995-28-9 , belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O4C_{18}H_{21}N_{5}O_{4}, with a molecular weight of 371.4 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core that is significant for its biological activity.

PropertyValue
CAS Number899995-28-9
Molecular FormulaC18H21N5O4
Molecular Weight371.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler precursors. The pyrazolo[3,4-d]pyrimidine core is synthesized through cyclization reactions under acidic or basic conditions. Subsequent reactions introduce the tert-butyl and dimethoxyphenyl groups through alkylation and acylation methods.

Anticancer Properties

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity . The following points summarize key findings:

  • In vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. These effects are often attributed to mechanisms such as inhibition of topoisomerase activity and disruption of DNA replication processes .
  • In vivo Efficacy : Animal model studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively reduce tumor growth in xenograft models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to bind specific molecular targets:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

Recent studies have focused on the therapeutic applications of this compound:

  • Breast Cancer Study : A study reported that treatment with this compound resulted in a significant decrease in tumor size and increased apoptosis markers in MDA-MB-231 xenografts .
  • Bacterial Infection Model : In a mouse model infected with pathogenic bacteria, administration of the compound led to reduced bacterial load and improved survival rates compared to controls .

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